4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-24(2)31(26,27)17-10-4-14(5-11-17)20(25)21-12-19-22-18(23-30-19)13-29-16-8-6-15(28-3)7-9-16/h4-11H,12-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVZAIDZRCWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate leaving group.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through the reaction of a suitable amine with dimethylsulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of benzamide compounds often possess antimicrobial activity. The presence of the sulfamoyl group may enhance this effect by interfering with bacterial folate synthesis pathways .
- Anticancer Activity : The oxadiazole ring is known for its role in various anticancer agents. Compounds containing oxadiazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .
- CNS Effects : Some studies suggest that compounds similar to this one may exhibit central nervous system depressant actions. This suggests potential applications in treating anxiety or sleep disorders .
Case Studies
A review of literature reveals various case studies highlighting the applications of this compound:
- Study on Antimicrobial Efficacy : In a controlled study, derivatives of benzamide were tested against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development into an antimicrobial agent .
- Anticancer Research : A series of experiments conducted on cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This suggests its utility as a chemotherapeutic agent .
- CNS Activity Assessment : In animal models, the compound exhibited sedative effects comparable to established CNS depressants, indicating potential for further development in neuropharmacology .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and other functional groups may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Analysis
In contrast, triazole-thiones (e.g., ) exhibit tautomerism, which may alter binding modes . POA contains both oxadiazole and triazole rings, increasing structural complexity but possibly reducing metabolic stability compared to the target’s single oxadiazole.
Substituent Effects: The 4-methoxyphenoxy group in the target compound differs from the 3-methoxyphenylmethyl group in , which may alter spatial orientation and hydrogen-bonding capacity.
Synthetic Pathways: The target compound’s synthesis likely involves coupling a 4-(dimethylsulfamoyl)benzoyl chloride with an oxadiazole-containing amine, analogous to methods in (e.g., carbodiimide-mediated amide bond formation).
Physicochemical Properties
- Lipophilicity: The 4-methoxyphenoxy group in the target compound increases logP compared to pyridinylmethyl-substituted oxadiazoles (e.g., ).
- Solubility : The dimethylsulfamoyl group may enhance aqueous solubility relative to purely aromatic analogues like POA .
Research Findings and Implications
- Bioactivity: While specific data for the target compound are unavailable, structurally related sulfamoyl benzamides (e.g., ) have shown antimicrobial and enzyme inhibitory activities.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide , identified by its CAS number 1226441-89-9 , is a novel chemical entity with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 446.5 g/mol . Its structure features a dimethylsulfamoyl group, an oxadiazole moiety, and a methoxyphenoxy group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1226441-89-9 |
| Molecular Formula | C20H22N4O6S |
| Molecular Weight | 446.5 g/mol |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies using the MTT assay have demonstrated that related compounds can inhibit the growth of various tumor cell lines. Although specific data on this compound's antitumor efficacy is limited, it is hypothesized that it may share similar mechanisms due to its structural analogs.
Antimicrobial Activity
The compound's potential antimicrobial activity is suggested by the presence of the dimethylsulfamoyl group, which has been associated with antimicrobial properties in other derivatives. For example, sulfonamide derivatives are known to exhibit bacteriostatic effects against a range of pathogens. Future studies should focus on evaluating the minimum inhibitory concentration (MIC) against relevant microbial strains.
The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways in target organisms. For example, the oxadiazole moiety may interact with cellular targets involved in metabolic processes, leading to growth inhibition.
Study 1: Antitumor Efficacy
In a study assessing the antitumor activity of related compounds, researchers found that derivatives containing oxadiazole exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that our compound may also possess comparable antitumor activity.
Study 2: Antimicrobial Properties
A study investigating sulfonamide derivatives reported effective inhibition of Staphylococcus epidermidis at concentrations around 1000 μg/mL. This highlights the need for further exploration into the antimicrobial potential of our compound through similar assays.
Study 3: Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the methoxyphenoxy and oxadiazole groups significantly influence biological activity. Compounds with enhanced lipophilicity and optimal electronic properties tend to exhibit better bioactivity profiles.
Future Directions
To fully elucidate the biological activity of This compound , several research avenues should be pursued:
- In Vitro Studies : Conduct comprehensive in vitro assays to evaluate cytotoxicity against a broader range of cancer cell lines and microbial strains.
- In Vivo Studies : Assess pharmacokinetics and pharmacodynamics through animal models to understand its therapeutic potential and safety profile.
- Mechanistic Studies : Investigate specific molecular targets and pathways affected by this compound using proteomic and genomic approaches.
Q & A
Q. Q1. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole core is typically synthesized via cyclization of a hydrazide precursor with a nitrile or carboxylic acid derivative under dehydrating conditions. For example, cyclization of a substituted hydrazide with a carboxylic acid using carbodiimide coupling agents (e.g., EDCI) at 60–80°C in anhydrous dichloromethane or DMF is a common approach. The reaction must be monitored via TLC or HPLC to ensure completion .
Q. Q2. How can the sulfamoyl group be introduced into the benzamide scaffold?
The sulfamoyl group is introduced via nucleophilic substitution or coupling reactions. A typical method involves reacting a benzamide intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) at room temperature. Excess reagent and prolonged reaction times (12–24 hours) are often required to achieve high yields .
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
- NMR : and NMR are essential for verifying the connectivity of the oxadiazole, benzamide, and sulfamoyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
A systematic approach involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency.
- Catalyst Optimization : Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to reduce reaction time.
- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions like hydrolysis of the oxadiazole ring .
Q. Q5. What computational methods are useful for predicting the biological activity of this compound?
- Molecular Docking : Tools like AutoDock Vina can model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases) using the compound’s 3D structure (generated via Gaussian 09 or similar software).
- ADMET Prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., logP, solubility) to prioritize synthetic targets .
Q. Q6. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact antimicrobial activity?
Comparative studies show:
| Substituent | Antimicrobial IC (µg/mL) | Mechanistic Insight |
|---|---|---|
| 4-Methoxyphenyl | 12.5 ± 1.2 | Enhanced membrane penetration due to lipophilic methoxy group . |
| 4-Ethoxyphenyl | 18.3 ± 1.5 | Bulkier ethoxy group reduces binding to bacterial efflux pumps . |
Q. Q7. What are common pitfalls in interpreting biological assay data for sulfamoyl-containing compounds?
- False Positives : Sulfamoyl groups may non-specifically inhibit metalloenzymes (e.g., carbonic anhydrase). Counteract by including control compounds without the sulfamoyl moiety.
- Redox Interference : Sulfamoyl derivatives can act as radical scavengers, skewing ROS-based assays. Validate with ESR spectroscopy .
Data Contradiction & Resolution
Q. Q8. Conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents. How can this be resolved experimentally?
- Phase Solubility Analysis : Measure solubility in buffered solutions (pH 2–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
- Co-solvency Studies : Test binary solvent systems (e.g., water:ethanol) to identify optimal formulations for biological testing .
Q. Q9. Some studies report cytotoxicity in cancer cells, while others show no activity. What factors could explain this?
- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to assess tissue-specific effects.
- Metabolic Activation : Prodrug mechanisms may require liver microsomes for activation. Include S9 fraction assays to evaluate metabolic conversion .
Methodological Recommendations
Q. Q10. How should researchers design dose-response studies for this compound?
- Range-Finding Assays : Start with broad concentrations (0.1–100 µM) to identify the active range.
- Statistical Rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values with 95% confidence intervals.
- Replicate Strategy : Include triplicate wells per concentration and repeat experiments on separate days to account for plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
